REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH:7][C:8]([CH2:10][N:11]([CH3:13])[CH3:12])=[O:9])=[N:4][N:3]=1.[CH3:14]C(OC(OC(OC(C)(C)C)=O)=O)(C)C>C1COCC1.O>[CH3:14][CH2:1][C:2]1[S:6][C:5]([NH:7][C:8]([CH2:10][N:11]([CH3:12])[CH3:13])=[O:9])=[N:4][N:3]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
The organic layers are concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |